

Application Notes and Protocols for Fluorescent Microscopy of Fluorescein Hydrazide

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Compound of Interest

Compound Name: *Fluorescein hydrazide*

Cat. No.: *B011621*

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Introduction

Fluorescein hydrazide is a versatile, cell-impermeant fluorescent probe that belongs to the widely recognized fluorescein family of dyes. Its chemical structure incorporates a hydrazide group, which allows for covalent labeling of aldehyde or ketone moieties. This reactivity makes it a valuable tool for various applications in fluorescence microscopy, including its use as an aldehyde-fixable polar tracer for neuronal mapping and cell lineage studies, as well as for the specific labeling of glycoproteins and other carbohydrate-containing structures after periodate oxidation. In certain contexts, it also serves as a sensitive fluorescent indicator for the detection of specific metal ions.^{[1][2]}

These application notes provide detailed protocols and recommended microscopy settings to effectively utilize **fluorescein hydrazide** in cell imaging and other fluorescence-based assays.

Fluorescent Properties of Fluorescein Hydrazide

Fluorescein hydrazide exhibits the characteristic bright green fluorescence of the fluorescein fluorophore. Its spectral properties are summarized in the table below. It is important to note that the fluorescence of fluorescein and its derivatives is pH-dependent, with optimal fluorescence in slightly basic conditions (pH 7-9).^{[3][4]}

Property	Value	Reference
Excitation Maximum (λ_{ex})	~495 nm	[5]
Emission Maximum (λ_{em})	~515 - 531 nm	[1][5]
Recommended Filter Set	Standard FITC/GFP	[6][7]
Appearance	Orange solid	[5]
Fluorescence Lifetime (τ)	~4 ns (similar to fluorescein)	[4][8]
Quantum Yield (Φ)	High (similar to fluorescein, ~0.9)	

Experimental Protocols

Protocol 1: Fluorescein Hydrazide as an Aldehyde-Fixable Polar Tracer

This protocol describes the introduction of **fluorescein hydrazide** into cells via microinjection for use as a cellular tracer. The hydrazide moiety allows the dye to be covalently cross-linked to surrounding biomolecules during fixation with aldehyde-based fixatives, thus preserving the spatial distribution of the tracer.[2][9]

Materials:

- **Fluorescein hydrazide**
- Anhydrous Dimethylsulfoxide (DMSO) or deionized water for stock solution
- Microinjection setup
- Cell culture medium
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Mounting medium

Procedure:

- Stock Solution Preparation: Prepare a 1-10 mM stock solution of **fluorescein hydrazide** in anhydrous DMSO or deionized water. Vortex to ensure it is fully dissolved. Store the stock solution at -20°C, protected from light.
- Microinjection: Load the **fluorescein hydrazide** solution into a microinjection needle.
- Carefully microinject the dye into the cytoplasm of the target cells.
- Incubation: Incubate the injected cells under normal culture conditions for a desired period to allow for diffusion of the tracer.
- Washing: Gently wash the cells three times with pre-warmed PBS to remove any extracellular dye.
- Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature. This step will covalently link the **fluorescein hydrazide** to intracellular components.
- Washing: Wash the cells three times with PBS.
- Mounting: Mount the coverslip with an appropriate mounting medium.
- Imaging: Proceed with fluorescence microscopy imaging using a standard FITC/GFP filter set.

Protocol 2: Fluorescent Labeling of Cell Surface Glycoproteins

This protocol details the labeling of glycoproteins on the surface of live cells. It involves the mild oxidation of sialic acid residues on the glycoproteins to generate aldehyde groups, which then react with the hydrazide moiety of **fluorescein hydrazide**.^{[10][11]}

Materials:

- **Fluorescein hydrazide**
- Anhydrous Dimethylsulfoxide (DMSO)

- Cell culture medium
- Phosphate-buffered saline (PBS), pH 6.5
- Sodium meta-periodate (NaIO₄)
- Glycerol
- Mounting medium

Procedure:

- Cell Preparation: Culture cells to the desired confluency on coverslips.
- Washing: Gently wash the cells three times with ice-cold PBS (pH 6.5).
- Periodate Oxidation: Treat the cells with 1 mM sodium meta-periodate in ice-cold PBS (pH 6.5) for 15 minutes in the dark on ice. This step generates aldehyde groups on the sialic acid residues of glycoproteins.
- Quenching: Quench the periodate solution by adding glycerol to a final concentration of 1 mM and incubate for 5 minutes on ice.
- Washing: Wash the cells three times with ice-cold PBS (pH 6.5).
- Labeling: Prepare a 1-5 μM working solution of **fluorescein hydrazide** in PBS (pH 6.5) from a 1-10 mM DMSO stock. Incubate the cells with the **fluorescein hydrazide** solution for 30-60 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with PBS to remove unbound dye.
- Fixation (Optional): If desired, cells can be fixed with 4% PFA in PBS for 15-20 minutes at room temperature.
- Mounting: Mount the coverslip with an appropriate mounting medium.
- Imaging: Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set.

Microscopy Settings

Filter Sets:

A standard fluorescein isothiocyanate (FITC) or green fluorescent protein (GFP) filter set is optimal for imaging **fluorescein hydrazide**. The typical specifications for such a filter set are provided in the table below.^{[6][7]}

Component	Wavelength Range
Excitation Filter	467 - 498 nm
Dichroic Mirror	506 nm (cut-on)
Emission Filter	513 - 556 nm

Light Source:

A standard mercury arc lamp or a solid-state light engine with an excitation peak around 488 nm is suitable for exciting **fluorescein hydrazide**.

Objective:

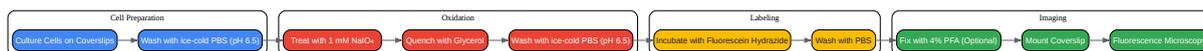
Choose an objective with a numerical aperture (NA) appropriate for the desired resolution and magnification of the experiment.

Data Presentation

The following table summarizes the key quantitative data for **fluorescein hydrazide**.

Parameter	Value
Excitation Maximum (nm)	~495
Emission Maximum (nm)	~515 - 531
Fluorescence Lifetime (ns)	~4
Quantum Yield	~0.9

Visualizations



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